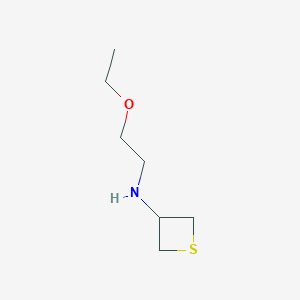
4-Chloro-6,7,8-trifluoroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6,7,8-trifluoroquinazoline is a chemical compound belonging to the quinazoline family, characterized by the presence of a quinazoline core substituted with chlorine and fluorine atoms. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-Chloro-6,7,8-trifluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Starting with a suitable aromatic precursor, nitration is performed to introduce nitro groups.
Condensation: The nitro compound undergoes condensation with appropriate reagents to form an intermediate.
Reduction and Cyclization: The intermediate is then reduced and cyclized to form the quinazoline core.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
4-Chloro-6,7,8-trifluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with hydrogen peroxide can introduce oxygen-containing functional groups.
Cycloaddition Reactions: The quinazoline core can participate in cycloaddition reactions with alkenes or alkynes to form more complex structures.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s versatility in chemical synthesis .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6,7,8-trifluoroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for designing novel drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Chloro-6,7,8-trifluoroquinazoline involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
In cancer research, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound can induce apoptosis and inhibit tumor growth .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6,7,8-trifluoroquinazoline can be compared with other quinazoline derivatives, such as:
4-Chloro-6,7-dimethoxyquinazoline: This compound has similar halogen substitutions but with methoxy groups instead of fluorine.
4,6,7-Substituted Quinazolines: These derivatives have various substitutions at the 4, 6, and 7 positions, leading to different biological activities.
Fluorinated Quinolines: These compounds share the quinoline core with fluorine substitutions, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C8H2ClF3N2 |
|---|---|
Molekulargewicht |
218.56 g/mol |
IUPAC-Name |
4-chloro-6,7,8-trifluoroquinazoline |
InChI |
InChI=1S/C8H2ClF3N2/c9-8-3-1-4(10)5(11)6(12)7(3)13-2-14-8/h1-2H |
InChI-Schlüssel |
GEIJMPJKMKNFGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1F)F)F)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


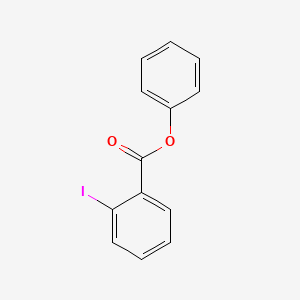
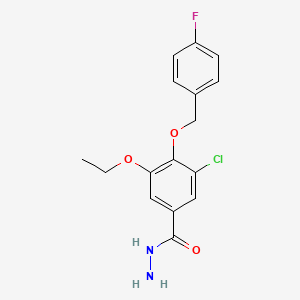
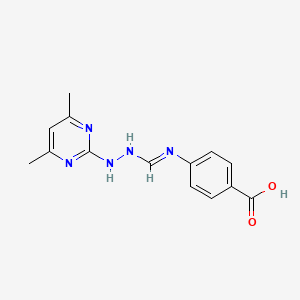
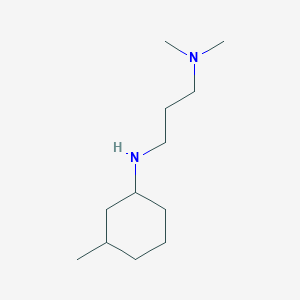
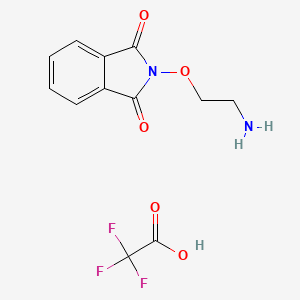
![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)

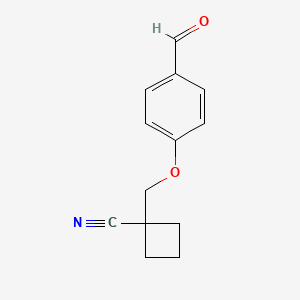
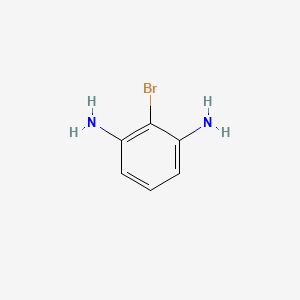
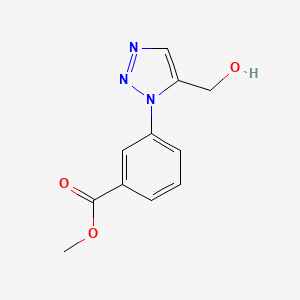
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)

